Tazemetostat hydrochloride

Description

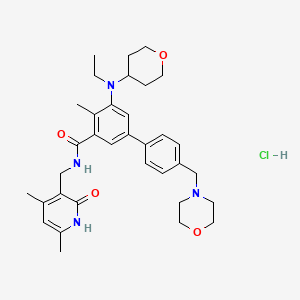

Structure

3D Structure of Parent

Properties

CAS No. |

1467052-84-1 |

|---|---|

Molecular Formula |

C34H45ClN4O4 |

Molecular Weight |

609.2 g/mol |

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride |

InChI |

InChI=1S/C34H44N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H |

InChI Key |

CJPMOJLLSLWWHI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl |

Origin of Product |

United States |

Tazemetostat Hydrochloride: a First in Class Ezh2 Inhibitor

Tazemetostat (B611178) hydrochloride, also known by the research code EPZ-6438, is a synthetic small molecule that has been identified as a potent and selective inhibitor of the EZH2 histone methyltransferase. ontosight.aiontosight.ai It represents a first-in-class therapeutic agent specifically designed to target the enzymatic activity of both wild-type and mutant forms of EZH2. nih.govmedkoo.com The development of tazemetostat was driven by the understanding that dysregulation of EZH2 activity is a key driver in various cancers, particularly those with EZH2 mutations or overexpression. ontosight.aiontosight.ai

Mechanism of Action of Tazemetostat

Tazemetostat (B611178) functions by selectively inhibiting the methyltransferase activity of EZH2. ontosight.aidrugbank.com By binding to the EZH2 enzyme, it blocks the transfer of methyl groups to histone H3 at lysine (B10760008) 27 (H3K27). ontosight.ai This inhibition of EZH2 leads to a reduction in the levels of H3K27 trimethylation (H3K27me3), a key repressive epigenetic mark. medkoo.com

In cancer cells where EZH2 is overactive, either due to mutation or overexpression, there is an accumulation of H3K27me3. This leads to the inappropriate silencing of tumor suppressor genes that would normally control cell growth and promote differentiation. ontosight.aiontosight.ai By inhibiting EZH2, tazemetostat effectively "removes the brakes" on these silenced genes, allowing for their re-expression. ontosight.ai This can lead to the induction of anti-tumor effects, including the inhibition of cancer cell proliferation. tazverik.comontosight.ai

Pharmacological and Chemical Properties

Tazemetostat (B611178) hydrochloride is the hydrochloride salt form of tazemetostat. ontosight.ai Its chemical name is N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide, hydrochloride. ontosight.ai

Below is a table summarizing some of the key physicochemical properties of Tazemetostat hydrochloride:

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₅ClN₄O₄ | nih.gov |

| Molecular Weight | 609.2 g/mol | nih.gov |

| CAS Number | 1403255-00-4 | nih.gov |

Synthesis and Manufacturing of Tazemetostat Hydrochloride

The synthesis of Tazemetostat (B611178) hydrochloride involves a multi-step chemical process. While the specific proprietary details of the manufacturing process are not fully disclosed in the public domain, the general synthetic route would involve the coupling of key chemical intermediates to assemble the complex molecular structure of tazemetostat, followed by the formation of the hydrochloride salt. The process would be designed to ensure high purity and consistency of the final active pharmaceutical ingredient.

Clinical Development and Therapeutic Applications

Preclinical Evidence and Rationale for Clinical Investigation

Preclinical studies demonstrated that tazemetostat potently and selectively inhibited both wild-type and mutant EZH2. medkoo.com In cellular models of non-Hodgkin lymphoma with EZH2 mutations, tazemetostat treatment led to a decrease in H3K27me3 levels and induced anti-proliferative effects. medkoo.com In vivo studies using xenograft models of EZH2-mutant lymphomas showed that oral administration of tazemetostat resulted in significant tumor growth inhibition. medkoo.com These promising preclinical findings provided a strong rationale for advancing tazemetostat into clinical trials for patients with these cancers.

Clinical Efficacy in Epithelioid Sarcoma

Epithelioid sarcoma is a rare and aggressive soft-tissue sarcoma, with over 90% of cases showing a loss of the INI1 protein, which makes the cancer dependent on EZH2 activity. clinicaltrialsarena.comnih.gov Tazemetostat has been investigated in patients with advanced epithelioid sarcoma.

A pivotal open-label, single-arm, multicenter Phase 2 trial (NCT02601950) evaluated the efficacy of tazemetostat in patients with locally advanced or metastatic epithelioid sarcoma. clinicaltrialsarena.comnih.gov The results of this study were instrumental in the regulatory approval of tazemetostat for this indication. clinicaltrialsarena.com

Key Findings from the Phase 2 Trial in Epithelioid Sarcoma:

| Endpoint | Result | Citation |

| Objective Response Rate (ORR) | 15% | nih.gov |

| Complete Response | 1.6% | clinicaltrialsarena.com |

| Partial Response | 13% | clinicaltrialsarena.com |

| Duration of Response ≥ 6 months | 67% of responding patients | clinicaltrialsarena.com |

Based on these findings, tazemetostat received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults and pediatric patients aged 16 years and older with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection. clinicaltrialsarena.comhutch-med.com A Phase 1b/3 trial (NCT04204941) is further investigating tazemetostat in combination with doxorubicin (B1662922) as a frontline therapy for advanced epithelioid sarcoma. nih.govclinicaltrials.govmycancergenome.orgmayo.edu

Clinical Efficacy in Follicular Lymphoma

Follicular lymphoma (FL) is a common type of non-Hodgkin lymphoma. Activating mutations in the EZH2 gene are found in approximately 20% of FL cases. nih.gov However, both EZH2-mutant and wild-type FL tumors have shown a dependence on EZH2 for their growth and survival. tazverik.comnih.gov

A Phase 2, open-label, single-arm, multicenter trial (NCT01897571) assessed the efficacy and safety of tazemetostat in patients with relapsed or refractory FL, with patients stratified by their EZH2 mutation status. nih.gov

Efficacy Results from the Phase 2 Trial in Follicular Lymphoma:

| Cohort | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Citation |

| EZH2-mutant (EZH2mut) | 69% | 10.9 months | 13.8 months | nih.gov |

| EZH2 wild-type (EZH2WT) | 35% | 13.0 months | 11.1 months | nih.gov |

These results demonstrated clinically meaningful and durable responses in patients with relapsed or refractory FL, leading to the FDA's accelerated approval of tazemetostat for adult patients with relapsed or refractory FL whose tumors are positive for an EZH2 mutation and who have received at least two prior systemic therapies, and for adult patients with relapsed or refractory FL who have no satisfactory alternative treatment options. hutch-med.comtazverik.com Further studies are ongoing, including combinations with other agents like rituximab (B1143277) and bendamustine (B91647) (NCT05551936) and mosunetuzumab (NCT04004503). clinicaltrials.govclinicaltrials.gov A bridging study has also been initiated in China to evaluate tazemetostat in this patient population (NCT05467943). hutch-med.com

Conclusion

Tazemetostat (B611178) hydrochloride stands as a testament to the progress made in the field of epigenetic therapy. As a first-in-class EZH2 inhibitor, it offers a targeted approach to treating cancers that are dependent on this key epigenetic regulator. The clinical success of tazemetostat in epithelioid sarcoma and follicular lymphoma has validated the therapeutic potential of targeting histone methyltransferases and has paved the way for further research into epigenetic modulators in oncology. The ongoing clinical trials will continue to define its role in the treatment landscape for these and potentially other malignancies.

Q & A

Q. What methodologies are recommended for assessing the in vitro anti-tumor efficacy of tazemetostat hydrochloride?

To evaluate anti-tumor effects, researchers commonly employ:

- Clonogenic assays to measure long-term cell proliferation inhibition after drug exposure. For example, tazemetostat reduced clonogenic growth in biliary tract cancer (BTC) cell lines in a cell line-dependent manner .

- Resazurin assays for cell viability analysis, with IC50 values calculated to quantify potency. Notably, tazemetostat exhibits delayed cytotoxicity, requiring extended treatment durations (e.g., >72 hours) to observe significant effects .

- Western blotting to confirm epigenetic modulation, such as reduced H3K27me3 levels, a hallmark of EZH2 inhibition .

Q. How is the specificity of tazemetostat for EZH2 validated in preclinical studies?

Specificity is confirmed via:

- Mutation analysis (e.g., sequencing EZH2 Y641 mutations in BTC cells) to rule off-target effects .

- Comparative inhibition assays against related methyltransferases (e.g., DOT1L or EZH1). Tazemetostat shows 50-fold selectivity for EZH2 over EZH1 and negligible activity against other methyltransferases .

Q. What experimental controls are critical when studying tazemetostat in cell-based models?

Essential controls include:

- Wild-type vs. mutant EZH2 cell lines to distinguish mechanism-driven effects.

- Vehicle-treated controls to account for solvent (e.g., DMSO) artifacts.

- Time-resolved cytotoxicity analysis to differentiate immediate vs. delayed effects, as tazemetostat’s epigenetic changes (e.g., H3K27me3 reduction) occur earlier than cytotoxic outcomes .

Advanced Research Questions

Q. How can researchers address contradictory findings in tazemetostat’s efficacy across cancer subtypes?

Contradictions often arise from tumor heterogeneity. To resolve these:

- Biomarker stratification : Prioritize models with EZH2 gain-of-function mutations or SWI/SNF complex alterations, which correlate with sensitivity .

- Multi-omics integration : Combine transcriptomic (RNA-seq) and epigenomic (ChIP-seq) data to identify context-dependent resistance mechanisms. For example, compensatory upregulation of other histone modifiers may mitigate tazemetostat’s effects .

Q. What are the key considerations for designing combination therapies involving tazemetostat?

Rational combinations should:

- Target synergistic pathways : Preclinical data support pairing tazemetostat with rituximab (anti-CD20) in follicular lymphoma (FL) to enhance immune-mediated cytotoxicity. The SYMPHONY-2 trial (NCT04224493) uses this approach .

- Monitor epigenetic-immune crosstalk : Assess changes in PD-L1 expression or T-cell infiltration post-treatment, as EZH2 inhibition may modulate immune evasion pathways .

Q. How should dose optimization be approached in in vivo models to mimic clinical pharmacokinetics?

- Pharmacodynamic (PD) markers : Measure H3K27me3 levels in tumor biopsies to confirm target engagement.

- Toxicology screens : Monitor hematologic toxicity (e.g., thrombocytopenia), a common adverse event in clinical trials .

- Interspecies scaling : Use allometric modeling to convert human doses (e.g., 800 mg BID) to equivalent murine doses, adjusting for metabolic rate differences .

Methodological Challenges and Solutions

Q. What statistical methods are recommended for analyzing tazemetostat’s delayed cytotoxic effects?

- Time-to-event analysis : Use Kaplan-Meier curves for clonogenic survival data.

- Non-linear regression : Fit dose-response curves with variable slope models to account for latency in IC50 shifts .

Q. How can researchers mitigate batch variability in this compound formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.